molecular formula C17H19NO3S2 B084399 3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 14933-76-7

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No. B084399
Key on ui cas rn: 14933-76-7
M. Wt: 349.5 g/mol
InChI Key: NJSVJXQJFLLFCG-UHFFFAOYSA-M
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Patent
US04966828

Procedure details

300 g (2 mol) of 2-methylbenzothiazole and 440 g (2.2 mol) of ethyl p-toluenesulfonate (or a mixture of ethyl o- and p-toluenesulfonate) are heated with stirring to 150° C., the temperature rising to about 200° C. due to the exothermic reaction. After 10 minutes, the mixture is poured into two liters of acetone, and the product which has precipitated is filtered off with suction, washed with acetone and dried in vacuo. Yield 730 g (98%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl o- and p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11]1([CH3:23])[CH:16]=[CH:15][C:14]([S:17]([O:20]CC)(=[O:19])=[O:18])=[CH:13][CH:12]=1>CC(C)=O>[C:11]1([CH3:23])[CH:12]=[CH:13][C:14]([S:17]([O-:20])(=[O:18])=[O:19])=[CH:15][CH:16]=1.[CH2:11]([N+:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]=1[CH3:1])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2
Name
Quantity
440 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC)C
Name
ethyl o- and p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring to 150° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
CUSTOM
Type
CUSTOM
Details
the temperature rising to about 200° C. due to the exothermic reaction
CUSTOM
Type
CUSTOM
Details
the product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)[N+]1=C(SC2=C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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